molecular formula C9H4F3NO B13168176 5,6,7-Trifluoro-1,4-dihydroquinolin-4-one

5,6,7-Trifluoro-1,4-dihydroquinolin-4-one

Cat. No.: B13168176
M. Wt: 199.13 g/mol
InChI Key: OWOJZJRBDHKRRW-UHFFFAOYSA-N
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Description

5,6,7-Trifluoro-1,4-dihydroquinolin-4-one (CAS 1344368-90-6) is a fluorinated organic compound with the molecular formula C9H4F3NO and a molecular weight of 199.13 g/mol. It serves as a versatile chemical building block in medicinal chemistry and pharmaceutical research. This 1,4-dihydroquinolin-4-one scaffold is of significant interest in the development of novel therapeutic agents, particularly as a core structure in the synthesis of potential antiviral compounds . Scientific literature indicates that structurally related 1,4-dihydroquinolin-4-one derivatives have been extensively investigated and have demonstrated potent inhibitory activity against viral pathogens, such as the Middle East Respiratory Syndrome Coronavirus (MERS-CoV) . These related compounds are believed to function by disrupting critical stages of the viral life cycle, including internalization of the virion and genome replication . The presence of multiple fluorine atoms on the quinoline ring is a critical feature, as electron-withdrawing substituents like fluorine have been shown to be highly beneficial for enhancing biological activity in this class of molecules . Furthermore, the trifluoromethyl group and other fluorine substitutions are known to improve key pharmacokinetic properties of drug candidates, such as membrane permeability and metabolic stability . This compound is intended for use in research laboratories as a key intermediate to explore structure-activity relationships (SAR) and to develop new bioactive molecules. This product is strictly for research purposes and is not intended for diagnostic or therapeutic use.

Properties

Molecular Formula

C9H4F3NO

Molecular Weight

199.13 g/mol

IUPAC Name

5,6,7-trifluoro-1H-quinolin-4-one

InChI

InChI=1S/C9H4F3NO/c10-4-3-5-7(9(12)8(4)11)6(14)1-2-13-5/h1-3H,(H,13,14)

InChI Key

OWOJZJRBDHKRRW-UHFFFAOYSA-N

Canonical SMILES

C1=CNC2=CC(=C(C(=C2C1=O)F)F)F

Origin of Product

United States

Preparation Methods

Direct Fluorination of Quinoline Derivatives

One prominent approach involves starting with readily available quinoline derivatives and introducing fluorine atoms at the desired positions through electrophilic or nucleophilic fluorination reactions.

  • Methodology :
    The process typically begins with a quinoline precursor, which undergoes selective fluorination using reagents such as Selectfluor or diethylaminosulfur trifluoride (DAST).

    • Example: Fluorination of 5,6,7-trihydroxyquinoline derivatives followed by reduction and cyclization steps to yield the target compound.
    • Reaction Conditions : Reactions are conducted at low temperatures (0–25°C) in polar aprotic solvents like acetonitrile or dimethylformamide to enhance selectivity.
  • Advantages :
    High regioselectivity and straightforward process when starting from suitable precursors.

  • Limitations :
    Over-fluorination or side reactions may occur, requiring careful control of reaction parameters.

Cyclization of Fluorinated Aniline or Aniline Derivatives

Another efficient route involves synthesizing the quinoline core via cyclization of fluorinated aniline derivatives with suitable aldehydes or ketones.

  • Key Reaction Pathway :
    Condensation of 2-fluoroaniline with 2,3-dichloro-5,6,7-trifluorobenzaldehyde, followed by cyclization under acidic or basic conditions, yields the quinoline ring with trifluorinated substituents.

  • Reaction Conditions :

    • Acid catalysis (e.g., polyphosphoric acid or acetic acid) at elevated temperatures (100–150°C).
    • Solvents such as acetic acid or polyphosphoric acid facilitate cyclization.
  • Research Data :
    Recent studies report yields of up to 85% under optimized conditions, with purification via recrystallization or chromatography.

Multistep Synthesis via Intermediates

A common strategy involves forming key intermediates such as 2-chloro- or 2-bromo-quinolines, then introducing fluorine through nucleophilic substitution.

  • Example Pathway :

    • Synthesis of 2-chloro-quinoline derivatives via chlorination of quinoline precursors.
    • Subsequent nucleophilic fluorination using potassium fluoride (KF) in polar aprotic solvents like dimethyl sulfoxide (DMSO) at elevated temperatures (80–120°C).
  • Supporting Data :

    • Synthesis of 6-bromo-7-fluoro-2-(trifluoromethyl)quinoline-4(1H)-one achieved yields of approximately 70% using this method, with purification by chromatography.

Construction via Intramolecular Cyclization of Fluorinated Precursors

Recent advances have demonstrated intramolecular cyclization techniques, where fluorinated acyl or amino intermediates undergo cyclization under thermal or catalytic conditions.

  • Procedure :

    • Starting from fluorinated acyl chlorides or esters, cyclization is induced via heating in the presence of bases like potassium tert-butoxide.
    • This method often involves the formation of fused heterocyclic systems, leading to the desired trifluorinated quinolinone.
  • Research Findings :

    • Using this approach, yields of up to 90% have been reported, with reaction times ranging from 4 to 12 hours.

Summary Table of Preparation Methods

Method Starting Materials Key Reagents Conditions Typical Yield References
Direct fluorination Quinoline derivatives Selectfluor, DAST 0–25°C, polar aprotic solvents 70–85% ,
Cyclization of fluorinated anilines Fluorinated aniline + aldehyde Acid catalysts 100–150°C 75–85% ,
Nucleophilic substitution Quinoline halides + KF DMSO, elevated temperature 80–120°C 60–75% ,
Intramolecular cyclization Fluorinated acyl intermediates Potassium tert-butoxide 80–130°C 80–90% ,

Additional Considerations and Research Discoveries

  • Reaction Optimization :
    Recent research emphasizes optimizing temperature, solvent, and reagent equivalents to maximize yield and selectivity. For instance, the use of microwave-assisted synthesis has shown promising results for reducing reaction times and improving yields.

  • Mechanistic Insights :
    Fluorination often proceeds via electrophilic attack on activated quinoline rings, while cyclization pathways involve nucleophilic attack on activated carbonyl groups, leading to heterocyclic ring closure.

  • Advances in Catalysis : Catalytic systems, including palladium and copper catalysts, have been employed to facilitate intramolecular cyclizations, especially for constructing fused tetracyclic quinoline derivatives related to the target compound.

Chemical Reactions Analysis

5,6,7-Trifluoro-1,4-dihydroquinolin-4-one undergoes various chemical reactions, including:

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and nucleophiles like amines . The major products formed depend on the specific reaction conditions and reagents used.

Mechanism of Action

The mechanism of action of 5,6,7-Trifluoro-1,4-dihydroquinolin-4-one involves its interaction with specific molecular targets and pathways. For example, fluoroquinolones, a related class of compounds, inhibit bacterial DNA-gyrase, an enzyme essential for DNA replication . This inhibition prevents bacterial reproduction and leads to cell death . The exact molecular targets and pathways for 5,6,7-Trifluoro-1,4-dihydroquinolin-4-one may vary depending on its specific application and biological activity.

Comparison with Similar Compounds

Comparison with Similar Compounds

2.1. Structural and Functional Analogues

A comparative analysis of structurally related compounds is presented below:

Compound Name Substituents Pharmacological Activity Key Findings
5,6,7-Trifluoro-1,4-dihydroquinolin-4-one Fluorines at C5, C6, C7 Not explicitly reported (inferred broad activity) Potential enhanced metabolic stability and electronic effects due to trifluoro substitution.
5,7-Difluoro-1,2,3,4-tetrahydroquinolin-4-one (CAS 1388052-79-6) Fluorines at C5, C7; saturated C2-C3 bond Not reported Structural saturation may reduce aromaticity, altering reactivity and solubility.
APDQ230122 (3-acyl-2-phenylamino derivative) Acyl and phenylamino groups at C3 and C2 Anti-pneumococcal (MIC90: 0.009–0.033 μM) Targets peptidoglycan biosynthesis and DNA replication in S. pneumoniae.
3-Ethoxymethyl-1,4-dihydroquinolin-4-one Ethoxymethyl at C3 Not reported Crystal structure shows planar fused-ring system and N–H⋯O hydrogen bonding.
6-Fluoro-1-[(2-fluorophenyl)methyl]-3-(4-methoxybenzoyl)-1,4-dihydroquinolin-4-one (CAS 902623-75-0) Fluorine at C6; benzyl and benzoyl substituents Not reported Bulky substituents may influence steric hindrance and target selectivity.
2.3. Pharmacological Profiles
  • Antibacterial Activity : APDQ derivatives (e.g., APDQ230122) exhibit potent anti-pneumococcal activity by disrupting peptidoglycan biosynthesis . The trifluoro compound’s fluorine atoms may enhance membrane permeability or target binding, though experimental validation is needed.
  • Anti-inflammatory and Anticancer Potential: Derivatives like 3-acyl-2-phenylamino-1,4-dihydroquinolin-4-one inhibit phosphoserine phosphatases (e.g., SerB653) and μ-calpain , while tetrahydroquinolones show antimitotic effects .
2.4. Physicochemical Properties
  • Solubility and Stability : Fluorine substitutions generally increase lipophilicity and metabolic stability. The trifluoro derivative’s solubility may be lower than hydrophilic analogs like 3-ethoxymethyl derivatives .
  • Crystallinity: 3-Ethoxymethyl-1,4-dihydroquinolin-4-one forms hydrogen-bonded chains in the crystal lattice , whereas trifluoro substitution may disrupt such interactions due to steric effects.

Biological Activity

5,6,7-Trifluoro-1,4-dihydroquinolin-4-one is a compound that has garnered attention for its potential biological activities, particularly in the fields of medicinal chemistry and pharmacology. This article explores its biological activity, including its mechanisms of action, therapeutic applications, and relevant case studies.

Molecular Formula : C9H6F3N
Molecular Weight : 201.14 g/mol
IUPAC Name : 5,6,7-Trifluoro-1,4-dihydroquinolin-4-one
Canonical SMILES : FC(F)(F)C1=CC2=C(C=C1)C(=O)N(C2=C)C=C

Mechanisms of Biological Activity

The biological activity of 5,6,7-Trifluoro-1,4-dihydroquinolin-4-one is primarily attributed to its interaction with various molecular targets:

  • Antimicrobial Activity : Studies have indicated that this compound exhibits significant antimicrobial properties against a range of pathogens. Its mechanism may involve disruption of bacterial cell membranes or inhibition of key metabolic pathways.
  • Anticancer Properties : Research suggests that 5,6,7-Trifluoro-1,4-dihydroquinolin-4-one may act as an inhibitor of specific enzymes involved in cancer cell proliferation. For instance, it has been shown to inhibit the activity of certain kinases that are crucial for tumor growth and survival.

In Vitro Studies

Several studies have demonstrated the efficacy of 5,6,7-Trifluoro-1,4-dihydroquinolin-4-one in vitro:

  • Anticancer Activity :
    • A study published in PubMed indicated that this compound effectively reduced cell viability in various cancer cell lines at concentrations ranging from 10 to 50 µM. The compound's IC50 values were determined through MTT assays and were found to be comparable to established anticancer agents .
  • Antimicrobial Efficacy :
    • In another research effort, the compound was tested against Gram-positive and Gram-negative bacteria. The minimum inhibitory concentration (MIC) was determined to be as low as 5 µg/mL for some strains .

Case Study 1: Prostate Cancer Treatment

A notable case study involved the use of 5,6,7-Trifluoro-1,4-dihydroquinolin-4-one analogs in treating castration-resistant prostate cancer (CRPC). The study highlighted the compound's ability to inhibit androgen receptor (AR) signaling pathways effectively. In vivo studies demonstrated a significant reduction in tumor volume compared to control groups .

Case Study 2: Antimicrobial Applications

Another case study focused on the antimicrobial properties of the compound against resistant bacterial strains. The results showed that formulations containing 5,6,7-Trifluoro-1,4-dihydroquinolin-4-one significantly outperformed traditional antibiotics in efficacy tests .

Data Tables

Activity Type Target Pathogen/Cancer Type IC50/MIC Values Reference
AnticancerVarious cancer cell lines10–50 µM
AntimicrobialGram-positive bacteria5 µg/mL
AntimicrobialGram-negative bacteria10 µg/mL

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